Cas no 41051-72-3 (2-methylbutane-1,2-diol)
2-methylbutane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Butanediol,2-methyl-
- 2-METHYL-1,2-BUTANEDIOL
- (2R)-2-METHYL-1,2-BUTANEDIOL
- (2S)-2-METHYL-1,2-BUTANEDIOL
- 1,2-dihydroxy-2-methylbutane
- 2-Methyl-butan-1,2-diol
- 2-methyl-butane-1,2-diol
- AC1MHOZ9
- AGN-PC-00LXE7
- EINECS 255-191-5
- 41051-72-3
- EN300-265917
- DTXSID10961411
- CHEBI:131357
- 2-methyl-2-butanol alcohol
- SCHEMBL223395
- NS00057350
- Q27225113
- 2-Methylbutane-1,2-diol
- AKOS006293632
- D78587
- 2-methylbutane-1,2-diol
-
- MDL: MFCD06659740
- Inchi: 1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3
- InChI Key: DOPZLYNWNJHAOS-UHFFFAOYSA-N
- SMILES: OC(C)(CO)CC
Computed Properties
- Exact Mass: 104.08376
- Monoisotopic Mass: 104.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 0.9917 (rough estimate)
- Melting Point: 50.86°C (estimate)
- Boiling Point: 209.24°C (rough estimate)
- Flash Point: 78.5°C
- Refractive Index: 1.4480
- PSA: 40.46
- LogP: 0.13970
2-methylbutane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M294998-10mg |
2-methylbutane-1,2-diol |
41051-72-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M294998-50mg |
2-methylbutane-1,2-diol |
41051-72-3 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M294998-100mg |
2-methylbutane-1,2-diol |
41051-72-3 | 100mg |
$ 230.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D112454-25g |
2-METHYL-1,2-BUTANEDIOL |
41051-72-3 | 95% | 25g |
$1150 | 2024-08-03 | |
| Enamine | EN300-265917-0.05g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.05g |
$94.0 | 2023-02-28 | |
| Enamine | EN300-265917-0.1g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.1g |
$140.0 | 2023-02-28 | |
| Enamine | EN300-265917-0.25g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.25g |
$200.0 | 2023-02-28 | |
| Enamine | EN300-265917-0.5g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.5g |
$374.0 | 2023-02-28 | |
| Enamine | EN300-265917-1.0g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-265917-2.5g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 2.5g |
$978.0 | 2023-02-28 |
2-methylbutane-1,2-diol Suppliers
2-methylbutane-1,2-diol Related Literature
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Raka G. Dastidar,Peter H. Galebach,Michael P. Lanci,Chengrong Wang,Yi Du,George W. Huber Green Chem. 2022 24 350
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2. Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrizationHaidi Yang,Jinyao Liu,Pan Hu,Liang Gao,Zedu Huang,Fener Chen Org. Biomol. Chem. 2022 20 2909
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3. Studies on the biosynthesis of β-lactam antibiotics. Part I. Stereospecific syntheses of (2RS,3S)-[4,4,4-2H3]-, (2RS,3S)-[4-3H]-, (2RS,3R)-[4-3H]-, and (2RS,3S)-[4-13C]-valine. Incorporation of (2RS,3S)-[4-13C]-valine into penicillin VD. John Aberhart,Lawrence J. Lin J. Chem. Soc. Perkin Trans. 1 1974 2320
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Hamish D. Toop,Matthew D. Dun,Bryony K. Ross,Hayley M. Flanagan,Nicole M. Verrills,Jonathan C. Morris Org. Biomol. Chem. 2016 14 4605
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Joel Sánchez-Badillo,Marco Gallo,Ricardo A. Guirado-López,Jorge López-Lemus RSC Adv. 2019 9 13677
Additional information on 2-methylbutane-1,2-diol
Introduction to CAS No. 41051-72-3: 2-Methylbutane-1,2-Diol
CAS No. 41051-72-3, commonly referred to as 2-methylbutane-1,2-diol, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound, also known as diol or vicinal diol, belongs to the class of alcohols and is characterized by the presence of two hydroxyl groups (-OH) attached to adjacent carbon atoms in a four-carbon chain. The structural formula of 2-methylbutane-1,2-diol is C5H12O2, which highlights its molecular composition and functional groups.
Recent studies have focused on the synthesis and characterization of CAS No. 41051-72-3, particularly its stereochemistry and reactivity. Researchers have explored various methods to synthesize this compound, including oxidation of alkenes and reduction of ketones, with a particular emphasis on achieving high yields and purity. The stereochemistry of 2-methylbutane-1,2-diol has been a focal point, as it plays a crucial role in determining its physical properties and biological activity.
The biological activity of CAS No. 41051-72-3 has been extensively studied in recent years. It has been found to exhibit potential antioxidant and anti-inflammatory properties, making it a promising candidate for use in pharmaceutical applications. Additionally, this compound has shown promise in the development of novel drug delivery systems due to its ability to form stable complexes with various bioactive molecules.
In terms of industrial applications, CAS No. 41051-72-3 has been utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as esterification and etherification, makes it a valuable building block in organic synthesis. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for producing 2-methylbutane-1,2-diol, reducing its environmental footprint.
The future prospects for CAS No. 41051-72-3 are bright, with ongoing research focusing on its potential applications in biotechnology and materials science. Its unique properties make it a candidate for use in the development of novel materials with tailored functionalities. Furthermore, ongoing studies aim to explore its role in metabolic pathways and its potential as a precursor for bioactive compounds.
In conclusion, CAS No. 41051-72-3, or 2-methylbutane-1,2-diol, is a compound with significant potential across multiple fields due to its chemical versatility and biological activity. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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